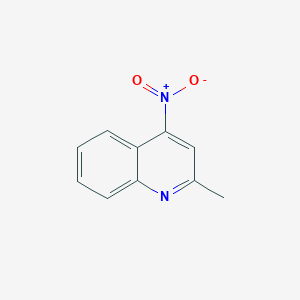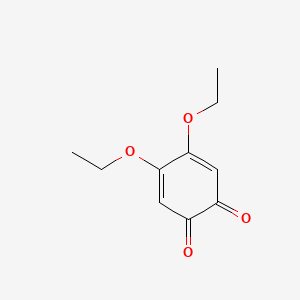![molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1](/img/structure/B1625524.png)
3-[3-(Bromomethyl)phenyl]thiophene
Descripción general
Descripción
3-[3-(Bromomethyl)phenyl]thiophene , also known by its chemical formula C11H9BrS , is a compound with intriguing properties. It belongs to the class of thiophenes , which are aromatic heterocyclic compounds containing a five-membered sulfur-containing ring.
Synthesis Analysis
The synthesis of 3-[3-(Bromomethyl)phenyl]thiophene involves the bromination of a phenyl group attached to a thiophene ring. While specific synthetic routes may vary, this compound can be prepared through bromination reactions using appropriate reagents.
Molecular Structure Analysis
The molecular structure of 3-[3-(Bromomethyl)phenyl]thiophene consists of a central thiophene ring with a phenyl group substituted at the 3-position. The bromomethyl group is attached to the phenyl moiety. The overall structure is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
- Substitution Reactions : Due to the presence of the bromine atom, 3-[3-(Bromomethyl)phenyl]thiophene can participate in nucleophilic substitution reactions. These reactions may lead to the replacement of the bromine atom with other functional groups.
- Cross-Coupling Reactions : The bromine atom can serve as a handle for cross-coupling reactions, allowing the attachment of various organic fragments.
- Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, leading to modifications at the 3-position.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 177.06 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).
- Color : Likely pale yellow to brown.
Safety And Hazards
- Toxicity : As with any brominated compound, caution is necessary due to potential toxicity.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on 3-[3-(Bromomethyl)phenyl]thiophene could explore:
- Applications : Investigate its use in organic electronics, materials science, or medicinal chemistry.
- Functionalization : Develop new synthetic methodologies to modify its structure.
- Biological Activity : Explore any potential biological effects.
Propiedades
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Bromomethyl)phenyl]thiophene | |
CAS RN |
89929-85-1 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

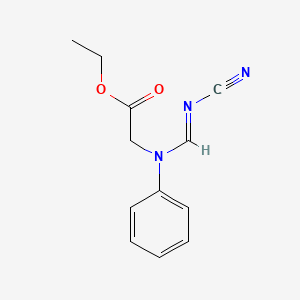
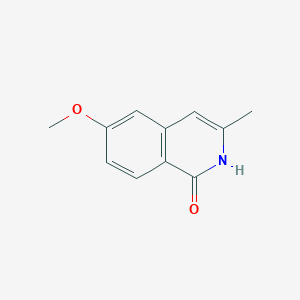
![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)
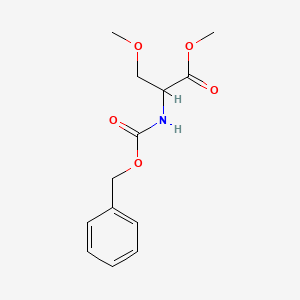
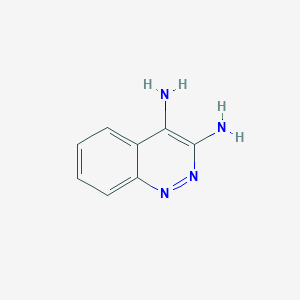
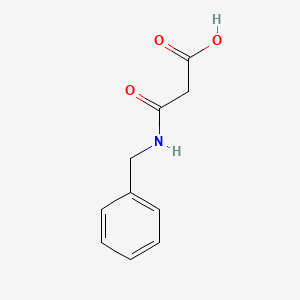
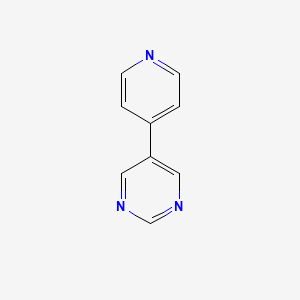


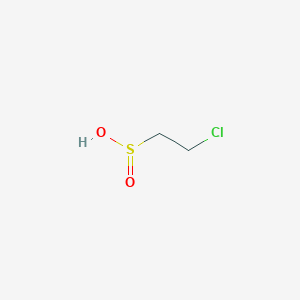
![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
